tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate
Description
tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1341036-19-8) is a spirocyclic compound featuring a bicyclic structure with a hydroxymethyl substituent at the 9-position. Its molecular formula is C₁₆H₂₉NO₃, molecular weight 283.41 g/mol, and it is commonly employed as a building block in pharmaceutical synthesis, particularly for proteolysis-targeting chimeras (PROTACs) and kinase inhibitors . The tert-butyl carbamate group enhances solubility and stability during synthetic processes, while the hydroxymethyl group provides a reactive site for further functionalization. Safety data indicate hazards related to skin/eye irritation (H315, H319) and acute oral toxicity (H302) .
Properties
IUPAC Name |
tert-butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)6-4-13(12-18)5-7-16/h13,18H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NREWQDPOGVEGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)CO)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126232 | |
| Record name | 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341036-19-8 | |
| Record name | 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1341036-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azaspiro[5.5]undecane-3-carboxylic acid, 9-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501126232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Azaspiro[5.5]undecane Core
The azaspiro[5.5]undecane scaffold is commonly synthesized via intramolecular cyclization reactions involving nitrogen-containing precursors. Typical approaches include:
- Cyclization of aminoalkyl precursors: Starting from a linear diamine or amino alcohol, ring closure is achieved under acidic or basic conditions to form the spirocyclic nitrogen heterocycle.
- Use of cyclic ketones or aldehydes: Reaction with amines to form imines followed by reduction or further functionalization.
Introduction of the Hydroxymethyl Group
The hydroxymethyl substituent at the 9-position is introduced through:
- Selective hydroxymethylation of the spirocyclic intermediate: This can be achieved by reaction with formaldehyde or paraformaldehyde under controlled conditions.
- Reduction of corresponding aldehyde or ester intermediates: Using reducing agents such as sodium borohydride (NaBH4) to convert aldehyde groups to hydroxymethyl.
Protection of the Carboxylate as tert-Butyl Ester
To protect the carboxylic acid group and improve compound stability, the tert-butyl ester is introduced by:
- Esterification with tert-butanol: Often catalyzed by acid catalysts like sulfuric acid or using coupling reagents such as DCC (dicyclohexylcarbodiimide).
- Use of tert-butyl chloroformate or isobutylene: To form the tert-butyl ester directly on the carboxyl group.
Typical Reaction Conditions and Optimization
| Step | Typical Reagents/Conditions | Notes |
|---|---|---|
| Azaspirocyclic ring formation | Acid/base catalysis; solvents like ethanol or DCM | Temperature control critical for selectivity |
| Hydroxymethylation | Formaldehyde, paraformaldehyde; mild base or acid | Controlled pH to avoid overreaction |
| Esterification | tert-Butanol with acid catalyst or coupling agents | Room temperature to mild heating |
| Purification | Column chromatography or recrystallization | To achieve >97% purity |
Research Findings and Data
- The synthetic routes have been optimized to maximize yield and purity, often achieving purities around 97% as reported by suppliers and research labs.
- Use of solvents such as dichloromethane (DCM) or ethanol under controlled temperature conditions improves reaction efficiency.
- The spirocyclic structure is confirmed by spectroscopic methods (NMR, IR), and purity is verified by HPLC or GC methods.
- The hydroxymethyl group enhances the compound’s reactivity for further derivatization in medicinal chemistry applications.
Summary Table of Preparation Method Attributes
| Aspect | Description |
|---|---|
| Synthetic Complexity | Multi-step organic synthesis with ring formation and functionalization |
| Key Functional Group Installations | Hydroxymethylation, tert-butyl esterification |
| Common Reagents | Amines, formaldehyde, tert-butanol, acid catalysts |
| Solvents Used | Dichloromethane, ethanol |
| Purification Techniques | Chromatography, recrystallization |
| Yield and Purity | Optimized for high yield and >97% purity |
| Applications | Building block for pharmaceutical synthesis |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of esters or amides.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds with similar spirocyclic structures exhibit antimicrobial properties. For instance, research on spirocycle compounds has shown efficacy against Mycobacterium tuberculosis, suggesting that tert-butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate may also possess similar properties due to its structural characteristics .
Case Study: Inhibition of MmpL3
A notable study highlighted the role of spirocycle compounds in inhibiting MmpL3, a critical protein for the survival of Mycobacterium tuberculosis. The findings suggest that modifications to the spirocyclic structure can enhance potency and reduce cytotoxicity, indicating a promising direction for further research on this compound in tuberculosis treatment .
Drug Development
Pharmacophore Modeling
The compound's unique structure allows for potential applications in drug design as a pharmacophore model for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases. Computational predictions have been utilized to identify ligands that interact with specific biological targets, which can lead to the development of new drugs based on the structural framework of this compound.
Chemical Synthesis Research
Building Block in Organic Synthesis
As a heterocyclic compound, this compound serves as an important building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules, which are crucial in pharmaceutical chemistry.
Mechanism of Action
The mechanism by which tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, influencing the activity of these targets and modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the 3-azaspiro[5.5]undecane core but differ in substituents, functional groups, and applications:
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 873924-08-4)
- Structure : Features a ketone group at the 9-position instead of hydroxymethyl.
- Properties: Molecular formula C₁₅H₂₅NO₃, molecular weight 267.37 g/mol.
- Applications : Serves as an intermediate in PARP inhibitor synthesis (e.g., olaparib derivatives). The ketone group enables reductive amination or nucleophilic additions .
- Key Difference : The absence of a hydroxymethyl group reduces polarity, impacting solubility in aqueous systems compared to the hydroxymethyl analog .
tert-Butyl 8-oxo-3,9-diazaspiro[5.5]undecane-3-carboxylate
- Structure : Diazaspiro core with an additional nitrogen at position 9 and a ketone at position 8.
- Properties : Molecular formula C₁₄H₂₄N₂O₃ , molecular weight 268.35 g/mol .
- Applications: Used in kinase inhibitor optimization (e.g., p97 ATPase inhibitors).
- Key Difference: Dual nitrogen atoms increase basicity and metabolic stability compared to mono-aza analogs .
3-[(tert-Butoxy)carbonyl]-3-azaspiro[5.5]undecane-9-carboxylic Acid (CAS: 170228-81-6)
- Structure : Carboxylic acid substituent at position 9.
- Properties: Molecular formula C₁₆H₂₇NO₄, molecular weight 297.38 g/mol. Soluble in chloroform and methanol.
- Applications : Utilized in peptide coupling and metal-organic framework synthesis. The carboxylic acid enables conjugation via amide bonds .
- Key Difference : Enhanced polarity and reactivity compared to hydroxymethyl or ketone derivatives .
tert-Butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1198284-49-9)
- Structure : Ketone group at position 7 instead of 9.
- Properties: Molecular formula C₁₅H₂₅NO₃, molecular weight 267.37 g/mol.
- Applications : Positional isomerism alters steric and electronic interactions in drug-receptor binding, making it relevant for structure-activity relationship (SAR) studies .
Structural and Functional Comparison Table
Biological Activity
tert-Butyl 9-(hydroxymethyl)-3-azaspiro-[5.5]undecane-3-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. This compound has garnered attention for its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The structure includes a spiro junction and a tert-butyl ester group, contributing to its stability and reactivity.
Chemical Structure and Properties
- Molecular Formula: C₁₆H₂₉NO₃
- Molecular Weight: 283.41 g/mol
- CAS Number: 1341036-19-8
The compound's structure allows it to interact with various biological targets, influencing multiple biochemical pathways.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The spirocyclic configuration enables the compound to fit into unique binding sites, potentially modulating the activity of these targets:
- Enzyme Interactions: The compound may act as an enzyme inhibitor or activator, affecting metabolic pathways.
- Receptor Binding: It could influence receptor-mediated processes, impacting cell signaling and physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, indicating usefulness in treating inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
-
Study on Enzyme Inhibition:
- A study demonstrated that related spirocyclic compounds inhibited specific enzymes involved in metabolic processes, suggesting a similar potential for this compound.
-
Antimicrobial Activity Assessment:
- Research involving structurally similar compounds showed significant antimicrobial activity against various bacterial strains, warranting further exploration of this compound's efficacy.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| tert-Butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate | C₁₅H₂₇NO₄ | Antimicrobial, Anti-inflammatory |
| tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate | C₁₆H₂₉N₂O₃ | Enzyme inhibition |
| tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | C₁₅H₂₅N₂O₃ | Antimicrobial |
Q & A
Q. What are the key synthetic routes for preparing tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate?
The synthesis typically involves functionalization of the spirocyclic core via nucleophilic substitution or coupling reactions. For example, tert-butyl-protected spiroamines (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) can serve as precursors. In one protocol, DIPEA in DMSO at 130°C facilitates coupling with fluorinated isoindoline-dione derivatives, yielding analogs with ~40% efficiency after flash chromatography . Modifications to the hydroxymethyl group may require protective group strategies (e.g., Boc or benzyl groups) to prevent side reactions.
Q. How is the compound characterized structurally?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For spirocyclic analogs, H NMR in CDCl reveals distinct proton environments: spirocyclic CH groups resonate at δ 1.2–2.5 ppm, while tert-butyl protons appear as a singlet near δ 1.4 ppm. Carbamate carbonyls (C=O) in IR spectroscopy show peaks at ~1680–1720 cm^{-1. LC-MS with electrospray ionization (ESI) confirms molecular weight (e.g., CHNO has a theoretical [M+H] of 295.19) .
Q. What are common applications of this compound in academic research?
It is primarily used as a building block for bioactive molecules. For instance, diazaspiro cores are explored as piperazine bioisosteres in PARP inhibitors (e.g., olaparib analogs) to reduce off-target DNA damage . The hydroxymethyl group enables further derivatization, such as esterification or amide coupling, to modulate pharmacokinetic properties .
Advanced Research Questions
Q. How can synthetic yields be optimized for tert-Butyl 9-(hydroxymethyl)-3-azaspiro[5.5]undecane-3-carboxylate?
Reaction conditions significantly impact yields. For coupling reactions, higher temperatures (e.g., 130°C in DMSO) and excess amines (2–3 equivalents) improve conversion rates. Catalytic additives like DMAP or HOBt may enhance coupling efficiency. Post-synthesis purification via gradient flash chromatography (e.g., 10–50% EtOAc/hexane) or preparative HPLC (C18 column, 0.1% TFA modifier) achieves >95% purity .
Q. How do structural contradictions in NMR data arise, and how are they resolved?
Discrepancies in H NMR integration or splitting patterns often stem from diastereomerism or rotameric equilibria in the spirocyclic system. For example, the hydroxymethyl group’s orientation can create axial/equatorial proton environments, splitting CH signals. Variable-temperature NMR (e.g., 25–60°C in DMSO-d) or 2D techniques (COSY, HSQC) clarify assignments .
Q. What strategies are used to evaluate the compound’s stability under physiological conditions?
Accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C monitor degradation via HPLC-UV. Hydrolysis of the tert-butyl carbamate is a major degradation pathway; half-life (t) calculations guide formulation strategies (e.g., lyophilization or encapsulation) .
Q. How is the compound utilized in structure-activity relationship (SAR) studies?
The spirocyclic scaffold’s rigidity and hydroxymethyl group’s polarity are systematically modified. For example, replacing the hydroxymethyl with fluorobenzoyl groups (as in ) alters steric bulk and hydrogen-bonding capacity, impacting target binding (e.g., PARP1 IC shifts from 1.2 nM to 8.5 nM). Computational docking (AutoDock Vina) validates these trends .
Methodological Considerations
Q. What analytical techniques are critical for purity assessment?
- HPLC-UV/ELS : C18 columns (4.6 × 150 mm, 5 µm) with acetonitrile/water gradients (0.1% formic acid) detect impurities <0.1%.
- Elemental Analysis : Confirms C, H, N content within ±0.4% of theoretical values.
- Chiral HPLC : Resolves enantiomers if asymmetric centers exist (e.g., Chiralpak AD-H column) .
Q. How is the compound’s solubility profile determined for biological assays?
Phase-solubility studies in PBS, DMSO, and ethanol quantify solubility via nephelometry. For low aqueous solubility (<1 mg/mL), co-solvents (e.g., 10% Cremophor EL) or nanoformulation (liposomes) are employed. LogP values (calculated: ~2.1) guide solvent selection .
Q. What safety protocols are recommended for handling this compound?
While specific toxicity data are limited, standard precautions for carbamates apply:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
